1,1,2,2-Tétraméthyldisilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

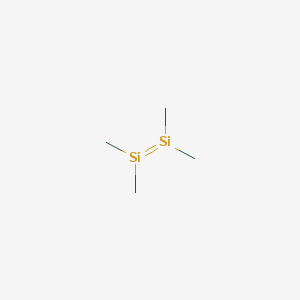

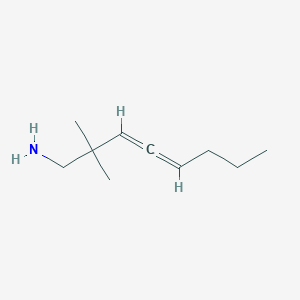

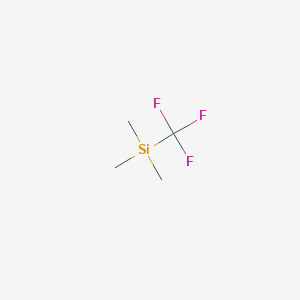

1,1,2,2-Tetramethyldisilane is an organosilicon compound with the molecular formula C₄H₁₄Si₂. It is a colorless liquid that is primarily used in organic synthesis and materials science. The compound is characterized by the presence of two silicon atoms, each bonded to two methyl groups and one hydrogen atom, forming a unique structure that imparts specific chemical properties .

Applications De Recherche Scientifique

1,1,2,2-Tetramethyldisilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.

Materials Science: The compound is utilized in the production of silicon-based materials, including coatings and thin films, due to its unique chemical properties.

Biology and Medicine: Research is ongoing into the potential biological applications of organosilicon compounds, including their use in drug delivery systems and as biocompatible materials.

Mécanisme D'action

Target of Action

1,1,2,2-Tetramethyldisilane is a chemical compound with the molecular formula (CH3)2SiHSiH(CH3)2 . It is primarily used in the field of chemistry as a reagent . .

Mode of Action

It is known to participate in chemical reactions as a reagent . For example, it can be used in the palladium-catalyzed bis(silylation) of 1,4-diethynylbenzene .

Biochemical Pathways

It has been studied in the context of gas-phase pyrolysis, a chemical reaction that involves the breakdown of compounds due to heat .

Pharmacokinetics

This is likely due to its primary use as a chemical reagent rather than a pharmaceutical compound .

Result of Action

As a chemical reagent, its primary role is to participate in chemical reactions, leading to the formation of new compounds .

Action Environment

The action of 1,1,2,2-Tetramethyldisilane can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as seen in its use in gas-phase pyrolysis reactions . Additionally, safety data indicates that it is a highly flammable liquid and vapor, suggesting that its stability and efficacy could be influenced by the presence of heat, sparks, open flames, or hot surfaces .

Analyse Biochimique

Biochemical Properties

It is known that the compound can undergo pyrolysis, leading to the formation of tetramethyldisilene . This process could potentially influence biochemical reactions, although specific enzymes, proteins, or biomolecules that interact with 1,1,2,2-Tetramethyldisilane are not currently known.

Molecular Mechanism

It is known that the compound can undergo pyrolysis to form tetramethyldisilene , but how this process influences its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently known.

Temporal Effects in Laboratory Settings

The compound is known to be highly flammable , suggesting that it may degrade under certain conditions. Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently known.

Méthodes De Préparation

1,1,2,2-Tetramethyldisilane can be synthesized through various methods. One common synthetic route involves the reduction of 1,2-tetramethyldichlorodisilane using a reducing mixture of sodium hydride and sodium borohydride in the presence of a complexing ether such as the diethyl ether of tetraethylene glycol . This method is efficient and yields high-purity 1,1,2,2-tetramethyldisilane.

In industrial settings, the production of 1,1,2,2-tetramethyldisilane often involves similar reduction processes but on a larger scale, ensuring the availability of the compound for various applications .

Analyse Des Réactions Chimiques

1,1,2,2-Tetramethyldisilane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

Reduction: It can be reduced further to form simpler silicon-containing compounds.

Substitution: The hydrogen atoms on the silicon can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common reagents used in these reactions include palladium or platinum complexes, which catalyze the silylation of carbonyl and imine bonds . Major products formed from these reactions include various organosilicon compounds that are useful in different chemical processes .

Comparaison Avec Des Composés Similaires

1,1,2,2-Tetramethyldisilane can be compared with other similar organosilicon compounds, such as:

1,1,3,3-Tetramethyldisiloxane: This compound contains an oxygen atom between the silicon atoms, which imparts different chemical properties and reactivity.

Hexamethyldisilazane: This compound has nitrogen in its structure, making it useful in different chemical applications.

Hexamethyldisiloxane: Similar to 1,1,3,3-tetramethyldisiloxane but with different applications due to its distinct chemical structure.

The uniqueness of 1,1,2,2-tetramethyldisilane lies in its specific silicon-hydrogen bonds and the resulting reactivity, which makes it valuable in various chemical and industrial processes .

Propriétés

Numéro CAS |

814-98-2 |

|---|---|

Formule moléculaire |

C4H14Si2 |

Poids moléculaire |

118.32 g/mol |

Nom IUPAC |

dimethylsilyl(dimethyl)silane |

InChI |

InChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3 |

Clé InChI |

RDWAGGBALVFUHB-UHFFFAOYSA-N |

SMILES |

C[Si](=[Si](C)C)C |

SMILES canonique |

C[SiH](C)[SiH](C)C |

| 814-98-2 | |

Pictogrammes |

Flammable |

Synonymes |

1,1,2,2-Tetramethyl-disilane; 1,1,2,2-Tetramethyldisilane |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of 1,1,2,2-Tetramethyldisilane?

A1: 1,1,2,2-Tetramethyldisilane has the molecular formula C4H12Si2 and a molecular weight of 116.32 g/mol.

Q2: What spectroscopic data is available for characterizing 1,1,2,2-Tetramethyldisilane?

A2: Various spectroscopic techniques have been employed to characterize 1,1,2,2-Tetramethyldisilane, including:

- NMR Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR provide information about the compound's structure and bonding. []

- IR Spectroscopy: IR spectra reveal characteristic absorption bands, particularly for Si-H and Si-C bonds. [, ]

- Mass Spectrometry: Electron impact mass spectrometry (EIMS) helps determine the fragmentation pattern of the molecule upon ionization. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, especially in conjugated systems. [, ]

Q3: How does 1,1,2,2-Tetramethyldisilane decompose at high temperatures?

A3: Flash pyrolysis studies using vacuum ultraviolet photoionization mass spectrometry have revealed that 1,1,2,2-Tetramethyldisilane undergoes thermal decomposition to produce dimethylsilane, dimethylsilyl radicals, dimethylsilylene, trimethylsilane, and tetramethyldisilene as primary products. []

Q4: What are the main reaction pathways observed for 1,1,2,2-Tetramethyldisilane in hot-wire chemical vapor deposition (CVD)?

A4: In hot-wire CVD, 1,1,2,2-Tetramethyldisilane participates in both free-radical and silylene-mediated reactions. Key products include:

- 1,1,2,2-Tetramethyldisilane (TMDS): Formed via dimethylsilylene insertion into the Si-H bond of 1,1,2,2-Tetramethyldisilane. [, ]

- Trimethylsilane (TriMS): Generated through free-radical recombination reactions. [, ]

- 1,3-Dimethyl-1,3-disilacyclobutane (DMDSCB): Produced by the dimerization of either dimethylsilylene or 1-methylsilene. []

Q5: Can 1,1,2,2-Tetramethyldisilane be used in catalytic reactions?

A5: Yes, 1,1,2,2-Tetramethyldisilane serves as a valuable reagent in several transition metal-catalyzed reactions:

- Palladium-Catalyzed Bis-Silylation: Palladium(II) acetate in the presence of tert-alkyl isocyanides catalyzes the bis-silylation of alkynes with 1,1,2,2-Tetramethyldisilane. [, ]

- Gold Nanoparticle-Catalyzed Cycloaddition: Gold nanoparticles supported on TiO2 enable the tandem Si-Si and Si-H activation of 1,1,2,2-Tetramethyldisilane, leading to the synthesis of substituted 1,4-disila-2,5-cyclohexadienes. [, ]

- Palladium-Catalyzed Ring-Opening Silylation: Copper catalysts facilitate the ring-opening silylation of benzofurans with 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane, providing access to (E)-o-(β-silylvinyl)phenols. []

- Palladium-Catalyzed Ring-Opening Polymerization: 1,1,2,2-Tetramethyl-1,2-disilacyclopentane undergoes ring-opening polymerization in the presence of palladium catalysts and 1,1,2,2-Tetramethyldisilane. []

Q6: What role does 1,1,2,2-Tetramethyldisilane play in these catalytic reactions?

A6: 1,1,2,2-Tetramethyldisilane acts as a silylating agent, transferring its silyl groups (SiMe2) to the substrates in the presence of catalysts. This process allows for the formation of new carbon-silicon or silicon-silicon bonds.

Q7: Are there any specific material compatibility concerns with 1,1,2,2-Tetramethyldisilane?

A7: Given its reactivity towards oxygen and moisture, 1,1,2,2-Tetramethyldisilane should be stored and handled in containers and equipment compatible with organosilanes. Suitable materials include stainless steel, glass, and certain plastics (e.g., PTFE).

Q8: Have computational methods been employed to study 1,1,2,2-Tetramethyldisilane?

A9: Yes, Density Functional Theory (DFT) calculations have proven instrumental in understanding the energetics and reaction mechanisms involving 1,1,2,2-Tetramethyldisilane. [, , ]

Q9: What insights have DFT calculations provided about 1,1,2,2-Tetramethyldisilane?

A9: DFT calculations have been used to:

- Determine reaction pathways: Modeling reaction intermediates and transition states has helped elucidate the mechanisms of 1,1,2,2-Tetramethyldisilane transformations. [, ]

- Predict spectroscopic properties: Calculations can predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental data. []

- Explore electronic structure: DFT studies have provided insights into the frontier molecular orbitals (HOMO and LUMO) of 1,1,2,2-Tetramethyldisilane and its derivatives, influencing their reactivity and photophysical properties. []

Q10: How is 1,1,2,2-Tetramethyldisilane synthesized?

A10: 1,1,2,2-Tetramethyldisilane can be synthesized by various methods, including the reaction of dimethyldichlorosilane with a reducing agent like lithium aluminum hydride or sodium.

Q11: What are some specific applications of 1,1,2,2-Tetramethyldisilane in organic synthesis?

A11: 1,1,2,2-Tetramethyldisilane has found use in:

- Synthesis of Cyclic Diynes: It serves as a precursor for the preparation of cyclic diynes with tetramethyldisilyl bridges. []

- Preparation of Silafluorenes: 1,1,2,2-Tetramethyldisilane is used in the synthesis of 4,5-tetramethyldisilylene-bridged 9-silafluorenes. []

- Formation of Silacobaltocenophanes and Silanickelocenophanes: It is a key reagent in the synthesis of strained ansa-complexes like []tetramethyldisilacobaltocenophane and []silanickelocenophane. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

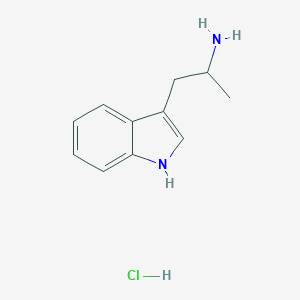

![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)